8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(3-methyloxetan-3-yl)methoxy]-2-nitrophenyl]-8-phenylmethoxyquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-27(16-33-17-27)18-35-21-11-12-22(23(14-21)30(31)32)28-25-13-10-20-8-5-9-24(26(20)29-25)34-15-19-6-3-2-4-7-19/h2-14H,15-18H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXWNUQNMRNACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC(=C(C=C2)NC3=NC4=C(C=CC=C4OCC5=CC=CC=C5)C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128345 | |
| Record name | N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816463-37-3 | |
| Record name | N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816463-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine, with the CAS number 816463-37-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C27H25N3O5, and it has a molecular weight of 471.5 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a benzyloxy group and a nitrophenyl moiety. The presence of the methoxy and oxetane groups suggests potential interactions with biological targets, making it an intriguing candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O5 |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 816463-37-3 |
| Purity | ≥95% |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antiproliferative Activity : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- DNA Binding : Some analogs demonstrate strong binding affinity to DNA, which can interfere with replication and transcription processes in cancer cells.
- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
A study conducted on related quinoline derivatives highlighted their cytotoxic effects against various cancer cell lines, including leukemia (CCRF-CEM), lung (A549), liver (HepG2), and breast (MCF7) cancer cells. The derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | CCRF-CEM | 5 | DNA intercalation |
| Compound B | A549 | 10 | Apoptosis induction |
| Compound C | HepG2 | 8 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the quinoline core and substituents significantly influence the biological activity of these compounds. For instance, introducing electron-withdrawing groups enhances antiproliferative effects.
Case Studies
- Case Study on Quinoline Derivatives : A research team synthesized a series of quinoline derivatives similar to this compound and evaluated their cytotoxicity against several cancer cell lines. The study found that certain substitutions led to increased potency, particularly those that enhanced DNA binding capabilities.
- Evaluation of Antioxidant Activity : Another study assessed the antioxidant properties of related compounds using DPPH radical scavenging assays. Results indicated that some derivatives exhibited significant antioxidant activity, which could contribute to their overall therapeutic potential.
Scientific Research Applications
8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine is a complex organic compound featuring a quinoline core, a benzyloxy group, and a nitrophenyl moiety. It has a molecular formula of C27H25N3O5 and a molecular weight of approximately 471.5 g/mol . This compound is noted for its potential biological activities and applications in medicinal chemistry.
Potential Applications
this compound and similar compounds have potential applications in several areas, including:
- Medicinal Chemistry The compound is significant due to its unique structure and potential biological activities.
- Interaction Studies Focus on its binding affinity to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Similar Compounds
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the methyloxetane moiety, which may contribute to distinct biological activities not observed in other similar compounds.
| Compound Name | Structural Features | Biological Activity | Similarity |
|---|---|---|---|
| 8-(Benzyloxy)-2-chloroquinoline | Benzyloxy group, chloro substitution | Antimicrobial | Moderate |
| 7-(Benzyloxy)-4-chloroquinoline | Benzyloxy group, chloro substitution | Anticancer | High |
| 1-[2-[5-[(3-Methyl-3-oxetanyl)methoxy]-1-benzimidazolyl]-8-quinolyl]-4-piperidinamine | Complex ring structure with piperidine | Antimicrobial | Low |
| 5-Nitroquinoline derivatives | Nitro group on quinoline | Antibacterial | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Differences and Implications
The 2-nitro group on the aniline ring may act as an electron-withdrawing group, influencing electronic distribution and binding affinity in biological targets, unlike NQ15’s ethoxy group, which is electron-donating .
Synthetic Routes :
- The target compound employs palladium-catalyzed coupling , enabling selective aryl-amine bond formation, whereas NQ1–NQ6 are synthesized via nucleophilic aromatic substitution in DMF .
Pharmacological Potential: The benzyloxy group in the target compound and NQ1–NQ6 may serve as a protective moiety against metabolic degradation, enhancing bioavailability. However, the oxetane ring in the target compound could further reduce first-pass metabolism compared to NQ4’s bromine or NQ15’s ethoxy group .
Spectroscopic and Analytical Data
- ¹H NMR : The target compound’s oxetane protons are expected to resonate at δ 3.8–4.5 ppm (methylene groups adjacent to oxygen), distinct from NQ1’s ethynyl proton (δ 3.8 ppm) or NQ4’s bromophenyl signals (δ 7.19–7.68 ppm) .
- Mass Spectrometry : The molecular ion peak (m/z 471.51) aligns with its molecular formula, differing from NQ1 (m/z 425) and NQ4 (m/z 480) .
Q & A
Q. What are the optimal synthetic routes for 8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of quinoline-2-amine derivatives typically involves condensation reactions between substituted benzaldehydes and amines. For example, in related quinoline syntheses, substituted benzimidazoles are combined with quinoline-3-carbaldehyde derivatives in DMF under reflux, followed by vacuum filtration to isolate the product . For the target compound, key steps include:
- Benzyloxy Group Introduction: Use benzyl chloride or bromide under basic conditions (e.g., K₂CO₃) to functionalize the quinoline core at the 8-position.
- Oxetan-3-ylmethoxy Attachment: React 3-methyloxetane-3-methanol with 4-hydroxy-2-nitroaniline via Mitsunobu coupling (using triphenylphosphine and diethyl azodicarboxylate) to install the oxetane-containing side chain.
- Amine Coupling: Employ Buchwald-Hartwig amination to link the quinoline and nitroaniline moieties, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C .
Critical Factors: Solvent choice (DMF enhances solubility of intermediates ), reaction time (15–30 minutes for condensation ), and purification methods (column chromatography for nitro-containing intermediates) significantly impact yield.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer: Characterization requires a multi-technique approach:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm, oxetane methyl groups at δ 1.2–1.5 ppm) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₂₈H₂₅N₃O₅: ~496.18 g/mol) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using a C18 column with a methanol/water gradient (70:30 to 90:10 over 20 minutes) .
- FT-IR: Confirms functional groups (e.g., nitro group at ~1520 cm⁻¹, amine N-H stretch at ~3400 cm⁻¹) .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating its biological activity, and how are dose-response relationships established?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 0.5–128 µg/mL, with ciprofloxacin as a positive control .
- Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values. A selectivity index (SI = IC₅₀/ MIC) >10 indicates therapeutic potential .
- Enzyme Inhibition: For kinase or protease targets, use fluorescence-based assays (e.g., ATP-Glo™ for kinase activity) with 10-point dose curves .
Q. How does structural modification (e.g., benzyloxy group substitution) affect its pharmacological profile?
Methodological Answer:
- Benzyloxy Group Impact: Replace the benzyloxy group with smaller alkoxy groups (e.g., methoxy) to assess steric effects on target binding. Synthesize analogs via nucleophilic aromatic substitution .
- Oxetane Ring Contribution: Compare pharmacokinetics (e.g., metabolic stability in liver microsomes) of the oxetane-containing derivative versus non-oxetane analogs. Oxetanes often enhance solubility and reduce clearance .
- SAR Studies: Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to target proteins (e.g., DNA gyrase for antibacterial activity) .
Q. What strategies resolve contradictions in biological data, such as discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Metabolic Stability Testing: Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the oxetane ring) that may explain poor in vivo performance .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction. High binding (>95%) reduces bioavailability, necessitating structural tweaks (e.g., adding polar groups) .
- Formulation Optimization: Encapsulate in PEGylated liposomes to improve solubility and prolong half-life if poor pharmacokinetics underlie efficacy gaps .
Q. How is computational chemistry applied in optimizing its drug-like properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETlab to predict permeability (LogP <5), solubility (LogS >-4), and CYP inhibition. Adjust substituents (e.g., replace nitro groups with bioisosteres) to mitigate toxicity risks .
- Free Energy Perturbation (FEP): Simulate binding free energy changes upon structural modifications to prioritize synthetically feasible analogs .
- QSAR Modeling: Develop 2D-QSAR models using MOE descriptors (e.g., topological polar surface area) to correlate structural features with antibacterial activity .
Q. What are the challenges in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth: Slow evaporation from DMSO/water (1:1) at 4°C promotes single-crystal formation. Nitro and benzyloxy groups may hinder crystallization; use seeding techniques .
- Data Collection: Resolve disorder in the oxetane ring using SHELXL refinement with isotropic displacement parameters. High-resolution (<1.0 Å) synchrotron data improves accuracy .
- Structural Validation: Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths and angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
